molecular formula C19H19N3O5 B2543424 (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-50-5

(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2543424
CAS No.: 2034254-50-5
M. Wt: 369.377
InChI Key: WKKHRASMJOJFPC-UHFFFAOYSA-N
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Description

(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex synthetic compound designed for discovery research in medicinal chemistry. Its molecular architecture incorporates a 5-methoxybenzofuran scaffold, a structure observed in various biologically active molecules and a subject of study in chemical synthesis . This core is linked via a methanone group to a pyrrolidine moiety that is further functionalized with a 3-methoxypyrazine unit, a heterocycle known to be a privileged scaffold in drug design for its ability to engage in key hydrogen-bonding interactions with biological targets. The strategic incorporation of these distinct pharmacophores makes this compound a high-value intermediate for probing structure-activity relationships, particularly in the development of potential inhibitors for protein kinases and other adenosine triphosphate-binding proteins. Researchers can leverage this molecule as a key building block in the synthesis of targeted chemical libraries or as a starting point for the development of novel therapeutic agents for oncology and central nervous system disorders. Its defined stereochemistry at the pyrrolidine ring offers a precise tool for investigating chiral recognition in molecular binding events. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-methoxy-1-benzofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-24-13-3-4-15-12(9-13)10-16(27-15)19(23)22-8-5-14(11-22)26-18-17(25-2)20-6-7-21-18/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKHRASMJOJFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the formation of the benzofuran scaffold, followed by the introduction of the methoxy group. The methoxypyrazine and pyrrolidine moieties are then added using suitable coupling reagents and catalysts.

    • Step 1: : Formation of benzofuran core through cyclization reactions.

    • Step 2: : Methoxylation to introduce the 5-methoxy group.

    • Step 3: : Synthesis of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate.

    • Step 4: : Coupling of the intermediate with benzofuran-2-ylmethanone under catalytic conditions.

  • Industrial Production Methods: Industrial synthesis would follow similar steps but may use optimized reagents and catalysts for large-scale production, including continuous flow reactors for better yield and purity.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: : The compound can undergo oxidative cleavage or transformation of the methoxy groups.

    • Reduction: : Reductive amination can modify the pyrrolidine ring.

    • Substitution: : Electrophilic and nucleophilic substitutions, especially on the benzofuran ring.

  • Common Reagents and Conditions:

    • Oxidation: : Potassium permanganate, chromium trioxide.

    • Reduction: : Hydrogen gas with palladium on carbon.

    • Substitution: : Halogenation using N-bromosuccinimide, nitration with nitric acid.

  • Major Products Formed: Depending on the reactions, possible products include demethylated derivatives, halogenated analogs, and reduced forms of the original compound.

Scientific Research Applications: This compound holds promise in various fields:

  • Chemistry: Used as a synthetic intermediate for more complex molecules.

  • Biology: Potential inhibitor or activator of specific enzymes due to its structural similarity to natural substrates.

  • Medicine: Investigated for pharmacological properties like anti-inflammatory, analgesic, or anticancer effects.

  • Industry: Could be utilized in the development of new materials or agrochemicals.

Mechanism of Action: The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its methoxy groups and heterocyclic rings enable it to bind selectively, influencing pathways related to signal transduction, metabolism, or genetic regulation.

Comparison with Similar Compounds: Compared to its analogs like other methoxybenzofurans or pyrazine-pyrrolidine derivatives, this compound offers unique advantages:

  • Enhanced stability due to methoxy substitution.

  • Greater binding affinity because of the specific arrangement of functional groups.

  • Diverse reactivity allowing for a wide range of chemical modifications.

Similar compounds include:

  • Benzofuran derivatives with various substitutions.

  • Pyrazine-pyrrolidine complexes with different alkyl or aryl groups.

Conclusion: (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its complex structure and potential applications across multiple fields of science. Its synthesis, reactivity, and versatility make it a valuable subject for ongoing and future research.

Biological Activity

The compound (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic derivative that combines elements of benzofuran and pyrrolidine structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a methoxybenzofuran moiety linked to a pyrrolidine ring substituted with a methoxypyrazine group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown minimal inhibitory concentrations (MIC) indicating effective antimicrobial activity .
  • Anticancer Potential : Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects on various cancer cell lines. For instance, studies on benzofuran derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis in cancer cells.
  • Neuroprotective Effects : Some benzofuran derivatives have been reported to possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms through which (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Interference with Cell Signaling Pathways : The compound may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntimicrobialE. coli, B. subtilisMIC values indicating effective inhibition
CytotoxicityMCF-7, HepG2 cell linesSelective toxicity towards cancer cells
NeuroprotectionNeuronal cell culturesReduced oxidative stress markers

Detailed Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial activity of related benzofuran derivatives found that specific substitutions significantly enhanced the efficacy against E. coli and Bacillus subtilis. The presence of methoxy groups was correlated with increased activity .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines such as MCF-7 and HepG2. The presence of electron-donating groups like methoxy was found to enhance cytotoxic effects .
  • Neuroprotective Mechanisms : Research has indicated that certain benzofuran derivatives can protect neuronal cells from oxidative damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves several key steps, including the formation of the benzofuran and pyrrolidine moieties. The synthetic pathway typically includes:

  • Formation of Benzofuran : Starting from methoxy-substituted phenolic compounds, the benzofuran structure is formed through cyclization reactions.
  • Pyrrolidine Synthesis : The pyrrolidine ring is synthesized via nucleophilic substitution reactions involving appropriate substrates that contain the methoxypyrazine group.
  • Final Coupling : The final step involves coupling the benzofuran and pyrrolidine units to yield the target compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some documented findings:

Antimicrobial Activity

In vitro studies have shown that (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16
Pseudomonas aeruginosa15

Anti-inflammatory Effects

Studies have also indicated that this compound possesses anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

Therapeutic Implications

The therapeutic potential of (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone extends to:

Metabolic Disorders

There is emerging evidence suggesting that this compound may be beneficial in managing metabolic disorders, including insulin resistance and obesity. It has been proposed that the compound could modulate metabolic pathways through its influence on key enzymes involved in glucose metabolism.

CNS Disorders

Preliminary studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in CNS disorders.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone:

  • Antimicrobial Efficacy : A study published in Innovare Academic Sciences demonstrated that derivatives of this compound exhibited potent antimicrobial activity, with specific emphasis on its effectiveness against resistant strains of bacteria .
  • Inflammation Model : In a controlled animal model for inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Metabolic Studies : Research conducted on diabetic models indicated that treatment with (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone led to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Structural Analogs

The table below compares the target compound with structurally related molecules from the literature:

Compound Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Benzofuran-pyrrolidine 5-Methoxybenzofuran, 3-methoxypyrazine Not reported Hypothetical kinase inhibition N/A
(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Benzofuran-pyrazole 5-Amino, 3-methyl, phenyl Not reported Crystallographic stability
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone Thiophene, fluorophenyl, chromenone 516.1 Kinase inhibition (melting point: 223–226°C)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone Dihydropyrazolyl-benzodioxole Benzodioxole, furan Not reported Antimicrobial activity

Key Observations :

  • Benzofuran Derivatives: The target compound shares a benzofuran core with ’s pyrazole-benzofuran hybrid.
  • Pyrazine vs. Pyrimidine Systems : ’s pyrazolo-pyrimidine derivative exhibits kinase-inhibitory activity, suggesting that the target’s pyrazine group might similarly interact with ATP-binding pockets in enzymes .
  • Methanone Linkers: Compounds like those in utilize methanone bridges to connect heterocycles, highlighting the structural stability of such linkages in bioactive molecules .

Key Observations :

  • Cross-Coupling Efficiency : ’s Suzuki reaction achieved a modest yield (32%), suggesting that similar steps for the target compound’s pyrazine incorporation may require optimization .
  • Solvent Systems : and emphasize the use of dioxane and pyridine, respectively, which could stabilize intermediates in the target’s synthesis .
Physicochemical and Bioactive Properties
  • Methoxy Substituents: The 3-methoxypyrazine group in the target compound parallels ’s 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone, where methoxy groups enhance solubility and modulate electronic effects .
  • Melting Points: ’s chromenone derivative exhibits a high melting point (223–226°C), likely due to crystalline packing facilitated by fluorophenyl groups. The target compound’s pyrrolidine spacer may reduce crystallinity, lowering its melting point .
  • Bioactivity: ’s dihydropyrazolyl methanone derivatives show antimicrobial activity, suggesting the target’s benzofuran and pyrazine motifs could similarly interact with microbial enzymes .

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